4-Chloro-2-ethanesulfonyl-5-fluoro-pyrimidine
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Overview
Description
4-Chloro-2-ethanesulfonyl-5-fluoro-pyrimidine is a chemical compound with the molecular formula C6H6ClFN2O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethanesulfonyl-5-fluoro-pyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with ethylsulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the substitution of the chlorine atom at the 2-position with the ethylsulfonyl group. The reaction is usually conducted at a temperature range of 0-5°C to control the reactivity and yield of the product .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The product is then purified using techniques like crystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-ethanesulfonyl-5-fluoro-pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or alkoxides, to form different derivatives.
Oxidation and Reduction: The ethylsulfonyl group can undergo oxidation to form sulfone derivatives, while reduction can lead to the formation of sulfide derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, phenols, and aromatic amines. The reactions are typically carried out in polar solvents like methanol or ethanol at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide derivatives.
Scientific Research Applications
4-Chloro-2-ethanesulfonyl-5-fluoro-pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethanesulfonyl-5-fluoro-pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-alkoxy-5-fluoropyrimidine
- 2,4-Dialkoxy-5-fluoropyrimidine
- 2-Chloro-4-aroxy-5-fluoropyrimidine
Uniqueness
4-Chloro-2-ethanesulfonyl-5-fluoro-pyrimidine is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in the synthesis of various derivatives .
Properties
IUPAC Name |
4-chloro-2-ethylsulfonyl-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2O2S/c1-2-13(11,12)6-9-3-4(8)5(7)10-6/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNATUTZWPLMJRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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